2,2-Dimethyloxetan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

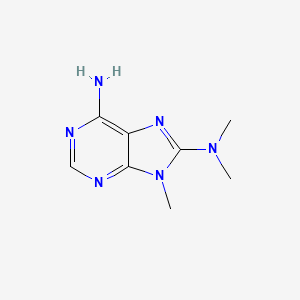

2,2-Dimethyloxetan-3-one is a chemical compound with the molecular formula C5H8O2 . It has a molecular weight of 100.12 . The CAS number for this compound is 86096-10-8 .

Synthesis Analysis

The synthesis of 2,2-Dimethyloxetan-3-one and similar compounds has been a subject of research. One method involves the use of rhodium-catalysed O–H insertion and C–C bond forming cyclisation . Another approach involves the use of diazomalonates for O–H insertion, followed by C–C bond forming cyclisation .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyloxetan-3-one consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI Key for this compound is YFOSTDMTAXUXED-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Oxetanes, including 2,2-Dimethyloxetan-3-one, have been used in the synthesis of new oxetane derivatives . These derivatives have driven numerous studies into the synthesis of new oxetane derivatives .

Formation through Epoxide Opening

The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .

Kinase Inhibitors

New derivatives bearing an oxetane group have been used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Hydrogen Bond Acceptor

Due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .

Medicinally Relevant Functional Groups

Unusual oxetane motifs bearing medicinally relevant functional groups directly on the ring have been synthesized . Diversely functionalised oxetanes in new chemical space are prepared in a facile manner from functionalised diazo compounds by O–H insertion and C–C bond forming cyclisation .

Ring Expansion

Oxetanes have been used in ring expansion processes. For example, treating chiral oxetanes with dimethylsulfoxonium methylides forms chiral tetrahydrofurans .

Safety and Hazards

2,2-Dimethyloxetan-3-one is classified as a dangerous substance. It has a signal word of “Danger” and is classified under hazard class 3 . Precautionary statements include P210-P240-P241-P242-P243-P261-P264-P271-P280-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 . The UN number for this compound is 1993 .

properties

IUPAC Name |

2,2-dimethyloxetan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2)4(6)3-7-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOSTDMTAXUXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyloxetan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(morpholine-4-sulfonyl)ethyl]acetamide](/img/structure/B2653079.png)

![1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2653081.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2653083.png)

![N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methylphenyl)propanamide](/img/structure/B2653085.png)

![(5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2653089.png)

![2-Chloro-N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2653091.png)

![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)

![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)